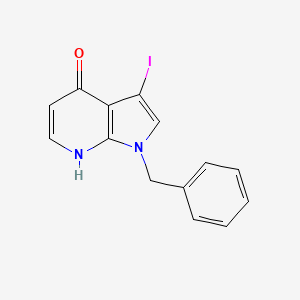

1-Benzyl-3-iodo-4-hydroxy-7-azaindole

Overview

Description

1-Benzyl-3-iodo-4-hydroxy-7-azaindole is a synthetic organic compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that consist of a fused pyridine and pyrrole ring system. This particular compound is characterized by the presence of a benzyl group at the 1-position, an iodine atom at the 3-position, and a hydroxyl group at the 4-position of the 7-azaindole core. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

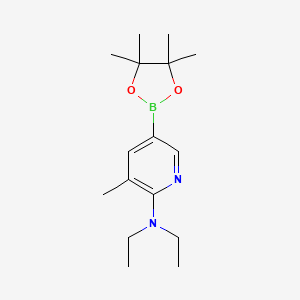

The primary targets of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole are protein kinases . Specifically, it has been used as a reactant in the design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition occurs when the compound binds to the active site of the kinase, preventing it from phosphorylating other proteins . The exact mode of binding is subject to further investigation and may vary depending on the specific kinase target.

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the inhibition of Rho kinase (ROCK) can impact pathways involved in cell migration, proliferation, and survival . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

They can be finely tuned to modulate Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. This can lead to changes in cell behavior, such as reduced proliferation or altered migration . The specific effects can vary depending on the cellular context and the specific kinase targets of the compound.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its interactions with its targets.

Preparation Methods

The synthesis of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

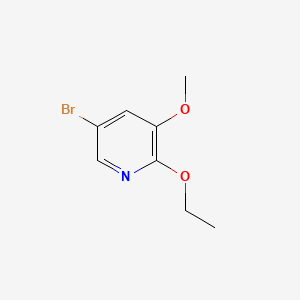

Formation of the Azaindole Core: The azaindole core can be synthesized through the cyclization of a pyridine derivative with a suitable precursor, such as an aniline or halobenzene.

Introduction of the Iodine Atom: The iodine atom can be introduced at the 3-position through an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS).

Benzylation: The benzyl group can be introduced at the 1-position through a nucleophilic substitution reaction using benzyl halides.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

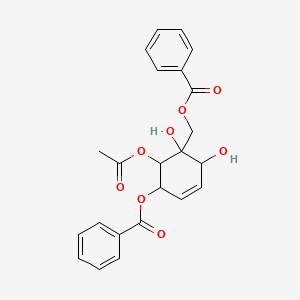

1-Benzyl-3-iodo-4-hydroxy-7-azaindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted azaindole derivatives with potential biological activities .

Scientific Research Applications

1-Benzyl-3-iodo-4-hydroxy-7-azaindole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.

Biological Studies: It is used in the study of biological processes and pathways, particularly those involving protein kinases.

Chemical Biology: It is used as a probe to investigate the structure-activity relationships of azaindole derivatives.

Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

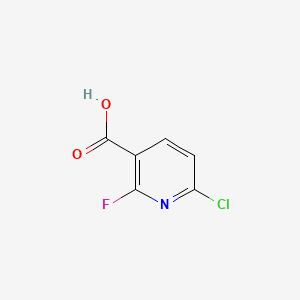

1-Benzyl-3-iodo-4-hydroxy-7-azaindole can be compared with other similar compounds, such as:

1-Benzyl-3-iodo-7-azaindole: Lacks the hydroxyl group at the 4-position, which may affect its biological activity.

1-Benzyl-4-hydroxy-7-azaindole: Lacks the iodine atom at the 3-position, which may affect its reactivity and chemical properties.

1-Benzyl-3-iodoindole: Lacks the azaindole core, which may affect its binding affinity and selectivity for protein kinases.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name |

1-benzyl-3-iodo-7H-pyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O/c15-11-9-17(8-10-4-2-1-3-5-10)14-13(11)12(18)6-7-16-14/h1-7,9H,8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVPENCWWDLOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2NC=CC3=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215062 | |

| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-98-5 | |

| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)

![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)